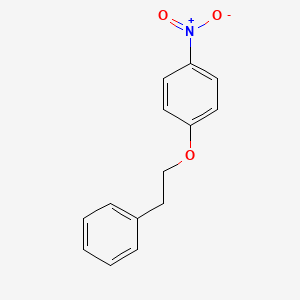

![molecular formula C16H24ClN3O2S B2529545 N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1215482-57-7](/img/structure/B2529545.png)

N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride is a chemical entity that appears to be related to various acetamide derivatives synthesized for different applications, including pharmacological investigations. Although the exact compound is not directly mentioned in the provided papers, the related structures and synthesis methods can offer insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of related acetamide compounds involves multiple steps, including reduction, acetylation, ethylation, and condensation reactions. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide was achieved with an overall yield of 77%, with improvements in the technical methods of reduction, acetylation, and ethylation . These methods could potentially be adapted for the synthesis of this compound, considering the similarities in the functional groups and the overall molecular architecture.

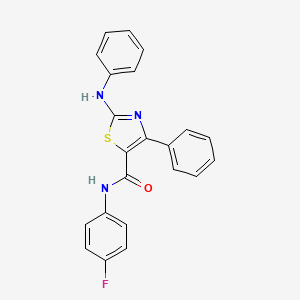

Molecular Structure Analysis

The molecular structure of related compounds has been established through various analytical techniques, including IR, NMR, Mass, and X-ray crystallographic studies . These techniques could be employed to determine the molecular structure of this compound, ensuring the correct assembly of the molecule and confirming the presence of key functional groups.

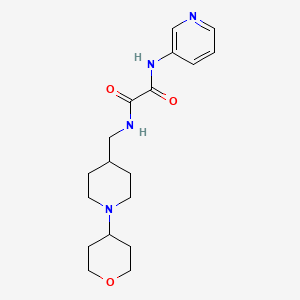

Chemical Reactions Analysis

The related acetamide compounds are synthesized through specific chemical reactions, such as the nucleophilic substitution reaction used to synthesize a series of thiazolidin-4-ones with potential anticonvulsant activities . The synthesis of this compound might involve similar nucleophilic substitution reactions, given the presence of an acetamide group that could act as a substrate for such transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by the nature of their substituents. For example, the photophysical properties of N-(benzo[d]thiazol-2-yl) acetamide crystals were found to be dependent on the substituents in the benzothiazole moiety, with hydrogen bonding playing a significant role in the assembly of the molecules . The physical and chemical properties of this compound would likely be influenced by the ethoxy and dimethylamino groups, potentially affecting its solubility, melting point, and reactivity.

科学的研究の応用

Organic Synthesis and Drug Design

Compounds featuring benzothiazole derivatives and dimethylamino groups play a significant role in drug design and organic synthesis. For instance, the synthesis of novel derivatives through carbodiimide condensation catalysis has been explored, highlighting the method's utility in creating compounds with potential biological activity (P. Yu et al., 2014). Furthermore, benzothiazole derivatives have been investigated as corrosion inhibitors, offering insights into their potential applications in protecting materials, thus extending their utility beyond pharmaceuticals into materials science (Zhiyong Hu et al., 2016).

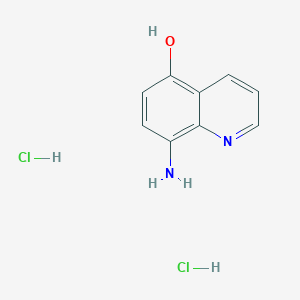

Anticancer Activity

Benzothiazole structures are prominently featured in the synthesis of compounds with anticancer activity. Research into 4-thiazolidinones containing the benzothiazole moiety has shown promise in anticancer screening, demonstrating the potential of these compounds in medicinal chemistry and oncology (D. Havrylyuk et al., 2010). This underscores the importance of such compounds in developing new therapies against various cancer types.

Pharmaceutical Applications

The dimethylamino and benzothiazole components are integral to synthesizing compounds with various pharmaceutical applications, including anticonvulsant and anti-inflammatory properties. For example, the synthesis of compounds for anticonvulsant activities has been explored, indicating the broad therapeutic potential of these chemical frameworks (M. Senthilraja, V. Alagarsamy, 2012).

特性

IUPAC Name |

N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S.ClH/c1-5-21-13-8-6-9-14-15(13)17-16(22-14)19(12(2)20)11-7-10-18(3)4;/h6,8-9H,5,7,10-11H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKHHTVEBTUXAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N(CCCN(C)C)C(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-Chlorophenyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2529463.png)

![(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2529466.png)

![1-[(4-Chlorophenyl)methyl]pyrazolidin-3-one](/img/structure/B2529468.png)

![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529469.png)

![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2529477.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2529480.png)

![3-(3,4-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2529484.png)